molecular formula C19H22FNO4S B2596207 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 1421442-93-4

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No. B2596207
M. Wt: 379.45
InChI Key: WEXYGFUKYGMAHQ-UHFFFAOYSA-N
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Scientific Research Applications

Selective Cyclooxygenase-2 Inhibition

Research on sulfonamide derivatives, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, has shown significant potential in selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. These compounds, including ones with fluorine substitutions, have been evaluated for their effectiveness in treating conditions like rheumatoid arthritis and acute pain through COX-2 inhibition while preserving COX-1 activity, indicating a potential for reduced side effects commonly associated with non-selective COX inhibitors (Hashimoto et al., 2002).

Electrophilic Fluorination

Sulfonamide compounds have been utilized as reagents in electrophilic fluorination reactions, which are crucial for introducing fluorine atoms into organic molecules. These reactions are important for creating compounds with desired biological activities and for synthesizing labeled molecules for various scientific studies. For example, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been developed as a sterically demanding electrophilic fluorinating agent, improving enantioselectivity in certain reactions (Yasui et al., 2011).

Novel Synthesis Methods

The development of new synthesis methods using sulfonamide compounds is another area of interest. For instance, N-cyano-N-phenyl-p-methylbenzenesulfonamide has been used as a benign electrophilic cyanation reagent, enabling the efficient synthesis of benzonitriles from aryl bromides. This methodology has proven effective for a range of substrates, including those that are electronically diverse or sterically demanding, highlighting the versatility of sulfonamide-based reagents in organic synthesis (Anbarasan et al., 2011).

Anticancer Activity

Certain sulfonamide compounds have been investigated for their anticancer properties. For example, compounds from sulfonamide-focused libraries have been evaluated for their cell cycle inhibitory effects in human cancer cell lines, with some advancing to clinical trials. These studies underscore the potential of sulfonamide derivatives in the development of novel anticancer agents (Owa et al., 2002).

Future Directions

Research on potent s-cis-locked bithiazole correctors for cystic fibrosis therapy has identified compounds structurally related to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide1. This suggests that similar compounds could have potential therapeutic implications in the future1.


Please note that this information is related to “N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide” (CPP-115), not “N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide”. For more accurate information, please consult a specialist or conduct further research.


properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO4S/c1-2-25-18-11-10-16(12-17(18)20)26(23,24)21-13-19(22,15-8-9-15)14-6-4-3-5-7-14/h3-7,10-12,15,21-22H,2,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXYGFUKYGMAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide

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